molecular formula C7H8N2O3 B13010903 2-Ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-Ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B13010903
M. Wt: 168.15 g/mol
InChI Key: RBBWHFYHPRUNRM-UHFFFAOYSA-N
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Description

2-Ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters or β-diketones. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-ethyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-2-9-6(10)5(7(11)12)3-4-8-9/h3-4H,2H2,1H3,(H,11,12)

InChI Key

RBBWHFYHPRUNRM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC=N1)C(=O)O

Origin of Product

United States

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